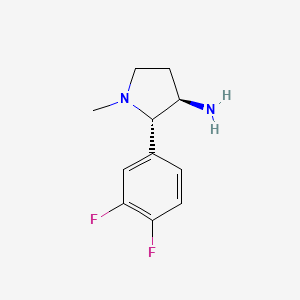

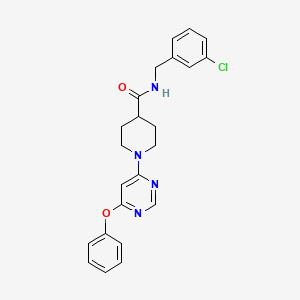

![molecular formula C12H8BrN3 B2674969 5-bromo-2-phenyl-2H-benzo[d][1,2,3]triazole CAS No. 1643848-10-5](/img/structure/B2674969.png)

5-bromo-2-phenyl-2H-benzo[d][1,2,3]triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-phenylbenzotriazole is a derivative of benzotriazole . Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .

Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis

The structure of benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers A and B . Various structural analyses with UV, IR and 1 H-NMR spectra indicate that tautomer A is dominant .Chemical Reactions Analysis

Benzotriazole is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .Physical and Chemical Properties Analysis

Benzotriazole is a white-to-light tan solid . It has a molar mass of 119.127 g·mol −1 . It has a melting point of 100 °C (212 °F; 373 K) and a boiling point of 350 °C (662 °F; 623 K) . It is soluble in water at 20 g/L .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis of Heterocyclic Compounds : A study synthesized a compound containing heterocyclic rings showing significant antimicrobial activities, suggesting the potential of 5-Bromo-2-phenylbenzotriazole derivatives in developing new antimicrobial agents. The compound exhibited low effectiveness against certain bacterial species and high antileishmanial activity, indicating its potential as a drug candidate after further in vivo studies (Ustabaş et al., 2020).

Antitumor Activities

- Evaluation Against Cancer Cell Lines : Another research focused on the synthesis of 2-(4-aminophenyl)benzothiazoles and their evaluation against breast cancer cell lines, both in vitro and in vivo. The findings revealed that these compounds, related to 5-Bromo-2-phenylbenzotriazole, show potent inhibitory activity, with structure-activity relationships suggesting significant potential in cancer treatment (Shi et al., 1996).

- Antileukemic Agents : A new class of benzothiazole derivatives was synthesized and evaluated for their antileukemic properties. These compounds demonstrated significant cytotoxic responses to human leukemia cells, indicating the role of electron-withdrawing groups in enhancing cytotoxicity and the potential for apoptosis induction (Prasanna et al., 2010).

Antimicrobial and Anticancer Agents

- Anticancer Acylhydrazones : Research on benzothiazole derivatives highlighted their role as anticancer agents, with new syntheses being evaluated for their anticancer activity. These studies underline the modulation of antitumor properties through specific substitutions on the benzothiazole scaffold, contributing to the development of potential anticancer therapies (Osmaniye et al., 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Benzotriazole has emerged as an ideal molecule that provides many synthetic opportunities . With the use of -donor ligands in coordination chemistry receiving significant interest and N attention in the last few decades, benzotriazole has emerged as an ideal molecule that provides many synthetic opportunities .

Propiedades

IUPAC Name |

5-bromo-2-phenylbenzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN3/c13-9-6-7-11-12(8-9)15-16(14-11)10-4-2-1-3-5-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSSUEMVIPENJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

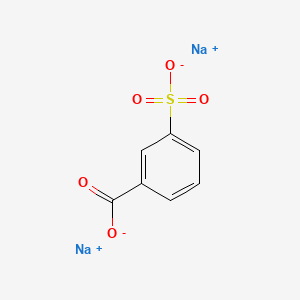

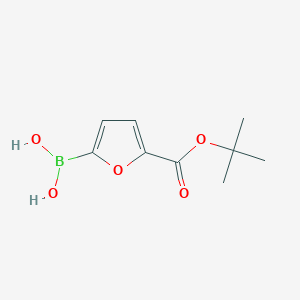

![4-methoxy-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine](/img/structure/B2674889.png)

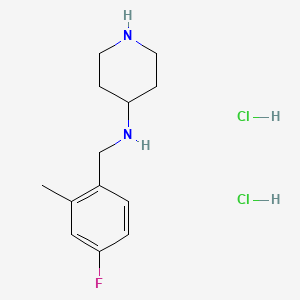

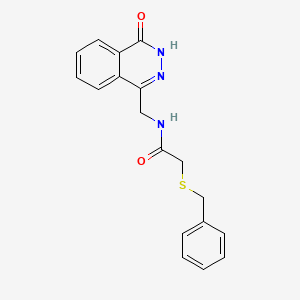

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(furan-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2674890.png)

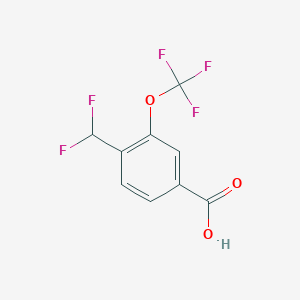

![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2674893.png)

![(E)-4-(Dimethylamino)-1-(6-oxa-9-azaspiro[4.5]decan-9-yl)but-2-en-1-one](/img/structure/B2674898.png)

![4-cyclobutyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2674899.png)

![4-tert-butyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2674904.png)

![N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-2-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2674906.png)